molecular formula C17H33N2+ B12102841 (2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate

(2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate

Cat. No.: B12102841
M. Wt: 265.5 g/mol
InChI Key: KVXUYDYDLUMXIL-QBPKDAKJSA-N
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Description

(2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-yl]methylene}-2,5-diethylpyrrolidinium is a complex organic compound characterized by its unique structural configuration. This compound belongs to the class of pyrrolidinium derivatives, which are known for their diverse applications in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-yl]methylene}-2,5-diethylpyrrolidinium typically involves the reaction of (2R,5R)-2,5-diethylpyrrolidine with a suitable methylene donor under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and efficiency, with stringent control over reaction parameters to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-yl]methylene}-2,5-diethylpyrrolidinium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogenating agents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

(2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-yl]methylene}-2,5-diethylpyrrolidinium has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-yl]methylene}-2,5-diethylpyrrolidinium involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2R,5R)-2,5-Dimethylcyclohexanone
  • (2R,5R)-2,5-Hexanediol

Uniqueness

Compared to similar compounds, (2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-yl]methylene}-2,5-diethylpyrrolidinium is unique due to its specific structural configuration and the presence of multiple chiral centers

Properties

Molecular Formula

C17H33N2+

Molecular Weight

265.5 g/mol

IUPAC Name

(2R,5R)-1-[[(2R,5R)-2,5-diethylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-diethylpyrrolidine

InChI

InChI=1S/C17H33N2/c1-5-14-9-10-15(6-2)18(14)13-19-16(7-3)11-12-17(19)8-4/h13-17H,5-12H2,1-4H3/q+1/t14-,15-,16-,17-/m1/s1

InChI Key

KVXUYDYDLUMXIL-QBPKDAKJSA-N

Isomeric SMILES

CC[C@@H]1CC[C@H](N1C=[N+]2[C@@H](CC[C@H]2CC)CC)CC

Canonical SMILES

CCC1CCC(N1C=[N+]2C(CCC2CC)CC)CC

Origin of Product

United States

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